REACTION_CXSMILES
|
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]([NH2:8])[CH:2]=1.N[C:10]([NH2:12])=[O:11].[N+:13]([C:16]1[CH:21]=[CH:20]C=[CH:18][CH:17]=1)([O-:15])=[O:14]>>[N:7]([C:6]1[CH:5]=[CH:4][C:3]([NH2:8])=[CH:2][CH:1]=1)=[O:11].[N+:13]([C:16]1[CH:21]=[CH:20][C:10]([NH2:12])=[CH:18][CH:17]=1)([O-:15])=[O:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
there is provided
|
Name
|
|
Type
|
product
|
Smiles
|
N(=O)C1=CC=C(N)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |